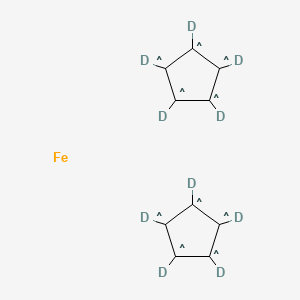

Ferrocene-D10

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ferrocene-D10 is a useful research compound. Its molecular formula is C10H10Fe and its molecular weight is 196.096. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemische Analyse

Biochemical Properties

Ferrocene-D10, like its parent compound ferrocene, exhibits excellent chemical and thermal stability, solubility in organic solvents, and a pair of stable redox states . These properties make it a potential redox medium that promotes electron transfer rates, thereby enhancing reaction kinetics and electrochemical responses .

Cellular Effects

Ferrocene and its derivatives have been shown to interact with DNA and have been considered as potential DNA topoisomerase inhibitors .

Molecular Mechanism

Ferrocene and its derivatives are known to undergo many reactions characteristic of aromatic compounds . The robustness of the compound is attributed to the extended π-delocalization of the electrons in the molecule .

Temporal Effects in Laboratory Settings

Ferrocene and its derivatives are known for their stability . The rate of radical trapping by ferrocene was found to be enhanced in liposomes relative to a nonpolar solvent .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. Ferrocene-based compounds have been used in various biological applications, suggesting potential for in vivo studies .

Metabolic Pathways

Ferrocene and its derivatives have been associated with the process of ferroptosis, a form of programmed cell death that involves lipid metabolism, reactive oxygen species biology, and iron regulation .

Transport and Distribution

Ferrocene and its derivatives are known to exhibit attractive properties such as high chemical and thermal stability, low relative mass, and solubility in common organic solvents .

Subcellular Localization

Ferrocene and its derivatives have been suggested to anchor in lipid membranes, thereby allowing them to reduce lipid hydroperoxides or trap radical intermediates in lipid peroxidation .

Biologische Aktivität

Ferrocene-D10, a deuterated derivative of ferrocene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer, antimalarial, and other pharmacological properties.

Overview of this compound

Ferrocene is an organometallic compound characterized by a sandwich structure consisting of two cyclopentadienyl anions bound to a central iron cation. The introduction of deuterium atoms in this compound enhances its stability and alters its metabolic pathways, making it a valuable candidate for drug development.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of ferrocene derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 0.5 | Induces apoptosis via caspase activation |

| This compound | HepG2 (liver cancer) | 0.4 | Inhibits tumor growth in vivo in xenograft models |

| This compound | H1299 (lung cancer) | 0.26 | Disrupts DNA topoisomerase activity |

Research indicates that this compound can induce apoptosis in cancer cells through the activation of pro-apoptotic enzymes such as caspases 3 and 9, while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, studies have shown that it can inhibit tumor growth in vivo, demonstrating significant efficacy against various cancer types .

Antimalarial Activity

Ferrocene derivatives have also shown promise as antimalarial agents. The following table highlights the antimalarial activity of this compound:

| Compound | Strain Tested | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | P. falciparum Dd2 | 0.34 | >7 |

| This compound | P. falciparum K1 | 0.77 | >4 |

The compound exhibits selective toxicity towards Plasmodium falciparum strains, with significant activity against both chloroquine-sensitive and resistant strains . The mechanism appears to involve interference with the parasite's redox processes and potential inhibition of heme polymerization.

Mechanistic Insights

Electron Transfer Mechanism

The biological activity of this compound is largely attributed to its unique redox properties. The compound can undergo one-electron oxidation to form the ferricenium ion, which is a stable radical cation capable of engaging in free radical reactions that may lead to cellular damage in cancer cells .

Induction of Apoptosis

In vitro studies have shown that treatment with this compound leads to increased levels of reactive oxygen species (ROS), contributing to DNA damage and subsequent apoptosis in cancer cells . Flow cytometry analyses indicate a significant correlation between ROS levels and apoptotic cell death.

Case Studies

- Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with this compound resulted in a notable reduction in cell viability and increased apoptosis markers after 24 hours of exposure .

- Liver Cancer Xenografts : In vivo experiments demonstrated that administration of this compound significantly inhibited tumor growth in nude mice bearing HepG2 tumors, with observed reductions in tumor size correlating with increased apoptotic cell populations .

- Antimalarial Efficacy : In tests against multiple strains of P. falciparum, this compound exhibited superior efficacy compared to traditional antimalarials, indicating its potential as a novel therapeutic agent for malaria treatment .

Eigenschaften

InChI |

InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/i2*1D,2D,3D,4D,5D; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRHTHSZMBROSH-DQPUZLHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C]1[C]([C]([C]([C]1[2H])[2H])[2H])[2H].[2H][C]1[C]([C]([C]([C]1[2H])[2H])[2H])[2H].[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Fe |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.